molecular formula C9H8FNO2 B1444757 N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine CAS No. 1018978-81-8

N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine

Cat. No.: B1444757
CAS No.: 1018978-81-8
M. Wt: 181.16 g/mol
InChI Key: OFOMMTJRFCSXNT-DHZHZOJOSA-N
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Description

N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine is a synthetic organic compound with the molecular formula C9H8FNO2 It is characterized by the presence of a fluorine atom on the benzopyran ring and a hydroxylamine functional group

Properties

IUPAC Name

(NE)-N-(8-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-7-3-1-2-6-8(11-12)4-5-13-9(6)7/h1-3,12H,4-5H2/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOMMTJRFCSXNT-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=NO)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC2=C(/C1=N/O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine typically involves the reaction of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The fluorine atom on the benzopyran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom may enhance the compound’s stability and bioavailability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
  • 6-fluoro-4-hydroxychromane-2-carboxylic acid

Uniqueness

N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine is unique due to the presence of both a fluorine atom and a hydroxylamine group on the benzopyran ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine is a synthetic organic compound notable for its unique chemical structure, which includes a fluorine atom and a hydroxylamine functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FNO2. The presence of the hydroxylamine group allows for significant reactivity, particularly in biological systems where it can interact with various biomolecules.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the function of these biomolecules, potentially leading to therapeutic effects. The fluorine atom may enhance the compound's stability and bioavailability, further contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Compounds with similar benzopyran structures have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structure–activity relationship (SAR) studies suggest that modifications to the benzopyran ring can influence antimicrobial potency.

Anticancer Properties

In vitro studies have explored the anticancer potential of compounds related to this compound. For instance, similar coumarin derivatives have been investigated for their ability to inhibit cancer cell proliferation. These studies often employ molecular docking techniques to elucidate binding interactions with key targets involved in cancer progression .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various coumarin analogues, compounds structurally related to this compound demonstrated significant antimicrobial activity against Candida albicans and other fungal species. The most active compounds exhibited percentage inhibitions ranging from 21.65% to 14.96% .

Case Study 2: Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's. Compounds derived from similar frameworks have shown promising inhibitory activity against AChE, suggesting that this compound could be explored as a potential therapeutic agent in this context .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
6-fluoro-3,4-dihydro-2H-benzopyran StructureModerate antimicrobial activity
Coumarin derivatives StructureStrong AChE inhibition
N-(8-fluoro-coumarin) StructureAnticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine
Reactant of Route 2
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N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine

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